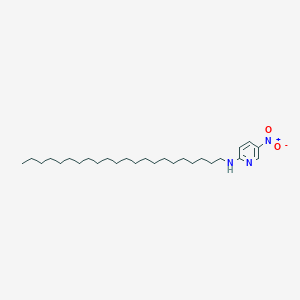
N-Docosyl-5-nitropyridin-2-amine
Description
N-Docosyl-5-nitropyridin-2-amine is a pyridine derivative featuring a long-chain docosyl (C22H45) group attached to the amine nitrogen at position 2 of the pyridine ring, along with a nitro group at position 3.
Properties
CAS No. |
117088-74-1 |
|---|---|
Molecular Formula |
C27H49N3O2 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
N-docosyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C27H49N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h22-23,25H,2-21,24H2,1H3,(H,28,29) |
InChI Key |
BAHKMVDPGSUEIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Synonyms |
2-docosylamino-5-nitropyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-Docosyl-5-nitropyridin-2-amine can be contextualized by comparing it to related compounds, including N,N-Diethyl-5-nitropyridin-2-amine , N,N-Dimethyl-5-nitropyridin-2-amine , and other nitro-substituted pyridinamines.
Table 1: Comparative Analysis of 5-Nitropyridin-2-amine Derivatives
Key Findings from Structural Studies
Crystallographic Differences: N,N-Diethyl-5-nitropyridin-2-amine crystallizes in a monoclinic system (space group P21/c) with two independent molecules per asymmetric unit. Weak C–H···O interactions form zigzag chains, which stack into corrugated layers perpendicular to the a-axis . In contrast, N,N-Dimethyl-5-nitropyridin-2-amine exhibits simpler packing due to smaller substituents, favoring planar molecular arrangements . The docosyl analog is expected to display layered or micellar structures due to its long alkyl chain, though direct crystallographic data are unavailable.
Synthetic Scalability :
- N,N-Dimethyl-5-nitropyridin-2-amine has been synthesized on a 50 g scale with 80% yield using dimethylformamide (DMF), demonstrating industrial viability .
- The docosyl variant’s synthesis would likely require specialized conditions (e.g., phase-transfer catalysis) to manage the steric bulk of the C22 chain.
Electronic Effects: The nitro group at position 5 in all analogs introduces strong electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity in substitution reactions. Alkylamine substituents (e.g., methyl, ethyl, docosyl) modulate solubility: dimethyl and diethyl derivatives are soluble in polar aprotic solvents, while the docosyl analog is expected to be soluble in nonpolar solvents .
Table 2: Spectroscopic and Thermal Properties
Research Implications and Limitations
- However, the absence of direct experimental data (e.g., crystallography, spectroscopy) limits conclusive comparisons.
- Shorter-chain analogs like N,N-Diethyl-5-nitropyridin-2-amine and N,N-Dimethyl-5-nitropyridin-2-amine are better characterized, with established synthetic protocols and structural analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


